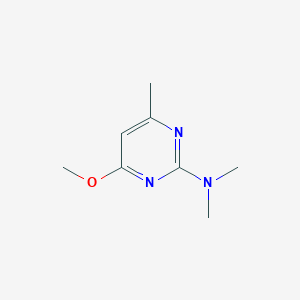









|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[N:6]=C(N)[N:4]=1.CI.[H-].[Na+].[CH3:15][N:16]([CH:18]=O)[CH3:17]>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[N:6]=[C:18]([N:16]([CH3:15])[CH3:17])[N:4]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC(=NC(=C1)C)N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
1.35 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
suspension
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
23 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 23° C. for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with water
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under diminished pressure in order
|
|
Type
|
CUSTOM
|
|
Details
|
to remove as much DMF as possible
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 70 mL of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with 50-mL portions of water and brine respectively
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic solution was dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under diminished pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography on a silica gel column (15×5 cm)
|
|
Type
|
WASH
|
|
Details
|
Elution with 4:1 hexanes-ethyl acetate
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |